molecular formula C20H18N2O2 B3030160 Coumarin 510 CAS No. 87349-92-6

Coumarin 510

Cat. No. B3030160
CAS RN: 87349-92-6
M. Wt: 318.4 g/mol
InChI Key: OEEAIIVRKIVRNX-UHFFFAOYSA-N
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Description

Coumarin 510 is a derivative of coumarin, a naturally occurring compound found in many plants . It is also known as 2,3,6,7-tetrahydro-10-(3-pyridinyl)-1H,5H,11H-benzopyrano[6,7,8-ij]quinolizin-11-one . It appears as yellow crystals .


Synthesis Analysis

Coumarin derivatives, including Coumarin 510, have been synthesized using various methods . These methods include the fusion of modern methodologies with classical reactions such as the Pechmann reaction or Knoevenagel condensation . The use of different metal nanoparticles as heterogeneous catalysts has also been reported .


Molecular Structure Analysis

Coumarin and its derivatives are known for their planar, aromatic, and lipophilic structure . This allows them to interact with biological counterparts, mainly lipophilic binding sites, by establishing strong hydrophobic, and more often, π–π stacking interactions with aromatic amino acids .


Chemical Reactions Analysis

Coumarin and its derivatives are extensively used as scaffolds in the synthesis of new heterocyclic systems . Various reactions have been reported, including Kostanecki reaction, Knoevenagel condensation, von Pechmann condensation, Michael addition, Heck-lactonization reaction, and Baylis–Hillman reaction .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “Coumarin 510,” focusing on six unique applications:

Fluorescent Labeling of Biomolecules

Coumarin 510 is widely used as a fluorescent dye for labeling biomolecules. Its strong fluorescence properties make it ideal for tagging proteins, nucleic acids, and other biological molecules. This application is crucial in various biological and medical research fields, including the study of cellular processes, protein interactions, and gene expression .

Metal Ion Detection

Coumarin 510 is employed in the detection of metal ions due to its ability to form complexes with various metal ions, resulting in changes in its fluorescence properties. This makes it a valuable tool in environmental monitoring, where it can detect trace amounts of heavy metals like mercury, lead, and cadmium in water and soil samples .

Microenvironment Polarity Detection

The fluorescence of Coumarin 510 is sensitive to the polarity of its surrounding environment. This property is utilized in studying the microenvironment within cells and tissues. Researchers use Coumarin 510 to investigate the polarity of cellular membranes, lipid bilayers, and other biological structures, providing insights into cellular organization and function .

pH Sensing

Coumarin 510 can act as a pH sensor due to its fluorescence changes in response to different pH levels. This application is particularly useful in biochemical and medical research for monitoring pH changes in various biological systems, including intracellular pH variations, which are critical for understanding cellular metabolism and disease states .

Development of Fluorescent Chemosensors

Coumarin 510 is used in the development of fluorescent chemosensors for detecting various analytes. These chemosensors are designed to respond to specific chemical substances, such as ions, small molecules, or biomolecules, by altering their fluorescence. This application is significant in analytical chemistry, environmental science, and medical diagnostics .

Fluorescent Imaging in Biological Research

Coumarin 510 is extensively used in fluorescent imaging techniques to visualize biological samples. Its bright fluorescence and stability make it suitable for imaging cells, tissues, and whole organisms. This application is essential in fields like cell biology, developmental biology, and neuroscience, where it helps in studying the structure and function of biological systems .

Photodynamic Therapy

In medical research, Coumarin 510 is explored for its potential use in photodynamic therapy (PDT). PDT involves using light-activated compounds to produce reactive oxygen species that can kill cancer cells. Coumarin 510’s fluorescence properties make it a candidate for developing new PDT agents, offering a non-invasive treatment option for certain cancers .

Material Science Applications

Coumarin 510 is also used in material science for developing fluorescent materials. These materials have applications in creating light-emitting devices, sensors, and other advanced materials. The unique fluorescence properties of Coumarin 510 contribute to the development of innovative materials with potential applications in electronics, photonics, and nanotechnology .

Coumarin—Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore Syntheses, reactivity, and biological applications of coumarins Coumarin and Coumarin Derivatives

Mechanism of Action

Target of Action

Coumarin 510, like other coumarins, primarily targets the Cytochrome P450 2A6 in humans . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances within the body.

Mode of Action

Coumarins are known to inhibit the synthesis of vitamin k, a key component in blood clotting . This interaction results in changes in the coagulation cascade, affecting the conversion of prothrombin to thrombin .

Biochemical Pathways

Coumarins are secondary metabolites that originate from the phenylpropanoid pathway . The first step of the coumarin biosynthesis pathway is ortho-hydroxylation of cinnamates, which branches off from lignin biosynthesis . The metabolism of coumarin involves two main pathways: the 7-hydroxylation, and the opening of the lactone ring with the loss of carbon dioxide .

Pharmacokinetics

The pharmacokinetics of coumarins, including Coumarin 510, involve absorption, distribution, metabolism, and excretion (ADME). Upon oral ingestion, only 2 to 6% of the drug enters the bloodstream . The rest of the dose appears quantitatively as 7-Hydroxycoumarin and 7-Hydroxycoumarin glucuronide in systemic circulation, suggesting an extensive first-pass effect .

Result of Action

The result of Coumarin 510’s action is largely dependent on its interaction with its target and the subsequent biochemical pathways it affects. As an inhibitor of vitamin K synthesis, it can affect blood clotting processes. Additionally, coumarins have been found to have anticoagulant, anticancer, antiviral activities, and they can behave as enzyme inhibitors or display antioxidant or anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of Coumarin 510 can be influenced by various environmental factors. For instance, the pH and polarity of the microenvironment can affect the fluorescence of coumarins . Additionally, factors such as diet, concurrent drug therapy, and genetic variation can affect the anticoagulation response of coumarins .

Safety and Hazards

While specific safety and hazard information for Coumarin 510 is not available, coumarins in general should be handled in a well-ventilated place, avoiding contact with skin and eyes . Some research suggests that coumarin may be carcinogenic and could promote the formation of tumor cells when consumed in very high doses .

Future Directions

Coumarin derivatives, including Coumarin 510, have numerous applications in biomedical research, industrial branches, and medical science . Their molecular architecture ensures their prominent role in drug development due to their plethora of pharmacological properties . Therefore, the development of novel coumarin derivatives with improved properties and reduced side effects is a promising direction for future research .

properties

IUPAC Name

5-pyridin-3-yl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20-17(14-4-1-7-21-12-14)11-15-10-13-5-2-8-22-9-3-6-16(18(13)22)19(15)24-20/h1,4,7,10-12H,2-3,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEAIIVRKIVRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=CN=CC=C5)CCCN3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coumarin 510

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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